2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide
Overview
Description
2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide typically involves multiple steps. One common route starts with the preparation of the benzothieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones can be catalyzed by lithium iodide or sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as triazolopyrimidines.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents to the benzothieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Lithium iodide or sodium carbonate are commonly used as catalysts for oxidative cyclization.
Reduction: Catalytic hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various triazolopyrimidine derivatives, which have shown potential in medicinal applications .
Scientific Research Applications
2-(4-oxo-5,6,7,8-tetrahydro1
Mechanism of Action
The mechanism of action of 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the trafficking of Shiga toxin in mammalian cells by disrupting membrane trafficking . This action is likely mediated through its interaction with cellular proteins involved in vesicular transport.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-3(4H)-carbothioamide
Uniqueness
What sets 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit Shiga toxin trafficking and its potential as a therapeutic agent in various medical applications highlight its significance in scientific research .
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12(17(23)21-13-7-3-2-4-8-13)22-11-20-18-16(19(22)24)14-9-5-6-10-15(14)25-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQIFGUXLALQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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